molecular formula C13H17N3 B15048293 benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15048293
M. Wt: 215.29 g/mol
InChI Key: OSVIVUOXDAUDMR-UHFFFAOYSA-N
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Description

Benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a benzyl group attached to the nitrogen atom of the pyrazole ring, with a dimethyl substitution at positions 1 and 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the condensation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol with benzylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Biological Studies: The compound is investigated for its role in enzyme inhibition and as a ligand in biochemical assays.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may interact with cellular receptors to exert therapeutic effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

    1-Benzyl-3,5-dimethylpyrazole: Similar structure but lacks the amine group.

    1-Benzyl-4-methylpyrazole: Similar structure with a single methyl substitution.

    1-Benzyl-3,5-diphenylpyrazole: Similar structure with phenyl substitutions instead of methyl groups.

Uniqueness: Benzyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both benzyl and dimethyl substitutions, which confer distinct chemical properties and reactivity. The amine group also enhances its potential for coordination with metal ions and its utility in various applications.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C13H17N3/c1-11-13(10-15-16(11)2)9-14-8-12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3

InChI Key

OSVIVUOXDAUDMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=CC=C2

Origin of Product

United States

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